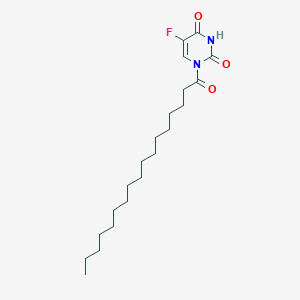
5-Fluoro-1-heptadecanoylpyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-1-heptadecanoylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-heptadecanoylpyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Formation of the Pyrimidine Core: This can be achieved through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of the Fluoro Group: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Attachment of the Heptadecanoyl Chain: This step involves acylation using heptadecanoyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the heptadecanoyl chain, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the pyrimidine ring or the fluoro group, potentially leading to the formation of dihydropyrimidines or defluorinated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), organolithium reagents
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield heptadecanoic acid, while substitution could introduce various functional groups at the fluoro position.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in studying biological processes involving pyrimidine derivatives.
Medicine: Possible applications in drug development, particularly for antiviral or anticancer agents.
Industry: Use in the development of specialty chemicals or materials with unique properties.
作用機序
The mechanism of action of 5-Fluoro-1-heptadecanoylpyrimidine-2,4(1H,3H)-dione would depend on its specific application. In a biological context, it could interact with enzymes or receptors involved in nucleic acid metabolism, potentially inhibiting their activity. The fluoro group could enhance binding affinity or selectivity for certain molecular targets.
類似化合物との比較
Similar Compounds
5-Fluorouracil: A well-known pyrimidine analog used in cancer treatment.
1-Heptadecanoylpyrimidine-2,4(1H,3H)-dione: Similar structure but without the fluoro group.
5-Fluoro-2,4(1H,3H)-pyrimidinedione: Lacks the heptadecanoyl chain.
Uniqueness
5-Fluoro-1-heptadecanoylpyrimidine-2,4(1H,3H)-dione is unique due to the combination of the fluoro group and the long heptadecanoyl chain, which can impart distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
61251-80-7 |
|---|---|
分子式 |
C21H35FN2O3 |
分子量 |
382.5 g/mol |
IUPAC名 |
5-fluoro-1-heptadecanoylpyrimidine-2,4-dione |
InChI |
InChI=1S/C21H35FN2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(25)24-17-18(22)20(26)23-21(24)27/h17H,2-16H2,1H3,(H,23,26,27) |
InChIキー |
PMUWVZSKOIUUFO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCC(=O)N1C=C(C(=O)NC1=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


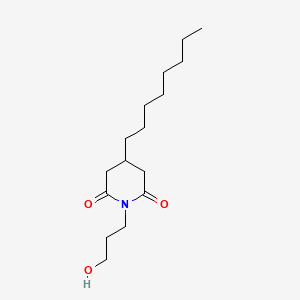
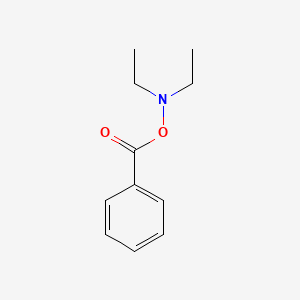
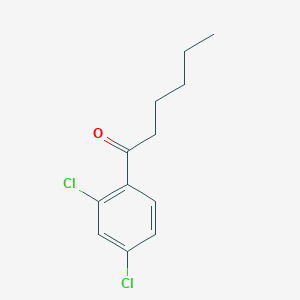
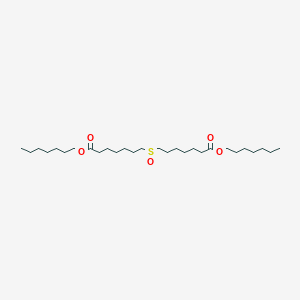
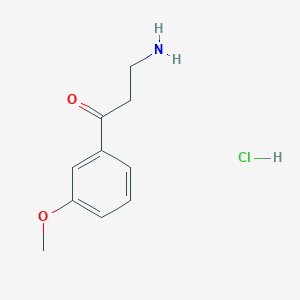
![3-[(Methoxyimino)methyl]benzoic acid](/img/structure/B14584267.png)
![1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14584268.png)
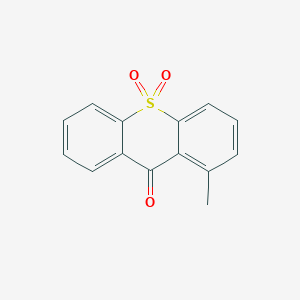
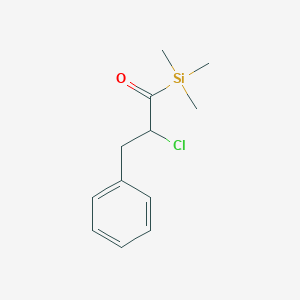
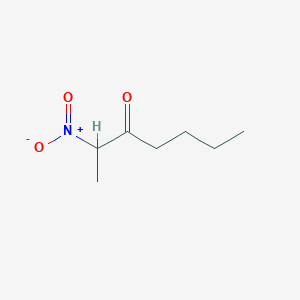
![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-nitrophenyl)-](/img/structure/B14584279.png)
![N-[2,2-Bis(hexyloxy)ethyl]-2-bromo-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14584290.png)
![6-Butyl-1-[(4-chlorophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14584296.png)
![Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14584298.png)
